N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-chloro-6-fluorobenzamide
Description
This compound is a benzamide derivative featuring a benzothiophene core substituted at the 3-position with a dimethylaminoethyl side chain and a 2-chloro-6-fluorobenzamide group. Its design integrates aromatic heterocycles (benzothiophene), halogen substituents (Cl, F), and a tertiary amine (dimethylaminoethyl), which may influence solubility, receptor binding, and metabolic stability.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-chloro-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2OS/c1-23(2)16(13-11-25-17-9-4-3-6-12(13)17)10-22-19(24)18-14(20)7-5-8-15(18)21/h3-9,11,16H,10H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDUDWBBZHYRCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=C(C=CC=C1Cl)F)C2=CSC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-chloro-6-fluorobenzamide typically involves the following steps:
Formation of the Benzothiophene Moiety: The benzothiophene ring can be synthesized through a cyclization reaction involving a sulfur source and an appropriate aromatic precursor.
Attachment of the Dimethylaminoethyl Group: This step involves the alkylation of the benzothiophene ring with a dimethylaminoethyl halide under basic conditions.
Formation of the Benzamide Structure: The final step involves the coupling of the substituted benzothiophene with 2-chloro-6-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-chloro-6-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-chloro-6-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-chloro-6-fluorobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in oxidative stress, inflammation, or cell proliferation.
Pathways Involved: The compound could modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation, or the PI3K/Akt pathway, which is related to cell survival and growth.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle and Substitution Patterns
Target Compound vs. Benzothiazole Derivatives ()
The benzothiophene core in the target compound distinguishes it from benzothiazole-based analogs such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (). Benzothiazoles are known for their electron-deficient aromatic systems, enhancing interactions with enzymes like kinases or proteases.
Substituent Effects:
- Halogenation : The 2-chloro-6-fluoro substitution on the benzamide ring (target compound) contrasts with the 3-chlorophenyl group in N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide (). Fluorine’s electronegativity may enhance binding specificity, while chlorine’s bulkiness could increase steric hindrance .
- Aminoalkyl Chains: The dimethylaminoethyl group in the target compound parallels the N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (). Such tertiary amines are critical for modulating solubility and interacting with cationic binding pockets in receptors like sigma-1 or serotonin transporters .
Comparison with Sigma Receptor Ligands ()
Compounds like BD 1047 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide) share the dimethylaminoethyl motif but lack the benzothiophene-benzamide scaffold. BD 1047’s dichlorophenyl group enhances sigma-1 receptor affinity, whereas the target compound’s benzothiophene may prioritize alternative targets, such as dopamine or serotonin receptors, due to its fused aromatic system .
Thiazolecarboxamide Analogs ()
N-(2-Chloro-6-methylphenyl)-2-[[6-[[2-(dimethylamino)ethyl]amino]-4-pyrimidinyl]amino]-5-thiazolecarboxamide () features a thiazole-pyrimidine scaffold with a dimethylaminoethyl side chain. The thiazole ring’s smaller size compared to benzothiophene may reduce lipophilicity, impacting tissue distribution. The chloro-methyl substitution on the phenyl ring in this analog versus the chloro-fluoro pattern in the target compound highlights trade-offs between steric effects and electronic modulation .
Chromen-Benzamide Derivatives ()
Compounds like 4-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide () replace benzothiophene with a chromen (coumarin) system. Chromens are associated with antioxidant and anti-inflammatory activity, whereas benzothiophenes are more commonly linked to kinase inhibition or neurotransmitter modulation. The absence of a dimethylaminoethyl group in these derivatives further differentiates their pharmacokinetic profiles .
Comparative Data Table
Research Implications and Gaps
- Pharmacokinetics: The dimethylaminoethyl group in the target compound likely enhances solubility but may increase metabolic clearance via N-demethylation, a common pathway for tertiary amines .
- Target Selectivity: While benzothiophene derivatives are understudied compared to benzothiazoles or quinoline carboxamides (), their unique electronic profile warrants investigation in neurodegenerative or oncological models.
- Synthetic Challenges : The fusion of benzothiophene with a halogenated benzamide introduces steric challenges during synthesis, necessitating optimized coupling strategies (e.g., Buchwald-Hartwig amination) .
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-chloro-6-fluorobenzamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential biological applications. This compound features a benzothiophene moiety, a dimethylamino group, and a chlorofluorophenyl acetamide structure, making it a versatile molecule for research in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The IUPAC name of the compound is N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide. Its molecular formula is , with the following structural characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 394.90 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP (octanol-water partition) | 3.5 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound's mechanism of action involves:
- Enzyme Interaction : The benzothiophene moiety can interact with enzyme active sites, potentially inhibiting or modulating their activity.
- Binding Affinity : The dimethylamino group enhances binding affinity through hydrogen bonding and electrostatic interactions, which may lead to altered biochemical pathways.
- Lipophilicity : The chlorofluorophenyl group contributes to the compound’s lipophilicity, facilitating its passage through cellular membranes.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
-
Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific signaling pathways associated with tumor growth.
- Case Study : In vitro assays demonstrated that the compound significantly reduced the viability of cancer cell lines such as MCF-7 and HeLa at concentrations ranging from 10 µM to 50 µM.
-
Anti-inflammatory Effects : It has been explored for its potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.
- Research Findings : A study reported that treatment with this compound reduced levels of TNF-alpha and IL-6 in stimulated macrophages.
-
Neuroprotective Effects : There is emerging evidence suggesting neuroprotective activity, which may be beneficial in conditions like Alzheimer’s disease.
- Mechanistic Insights : The compound was shown to reduce oxidative stress markers in neuronal cell cultures exposed to amyloid-beta peptides.
Research Applications
This compound is being investigated for several applications:
- Medicinal Chemistry : Used as a scaffold for developing new therapeutic agents targeting various diseases.
- Biochemical Probes : Explored as a potential probe for studying enzyme functions and cellular pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
